

# Desmethylocabozantinib: A Deep Dive into its Structure-Activity Relationship

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## Compound of Interest

Compound Name: *Desmethylocabozantinib*

Cat. No.: *B15354558*

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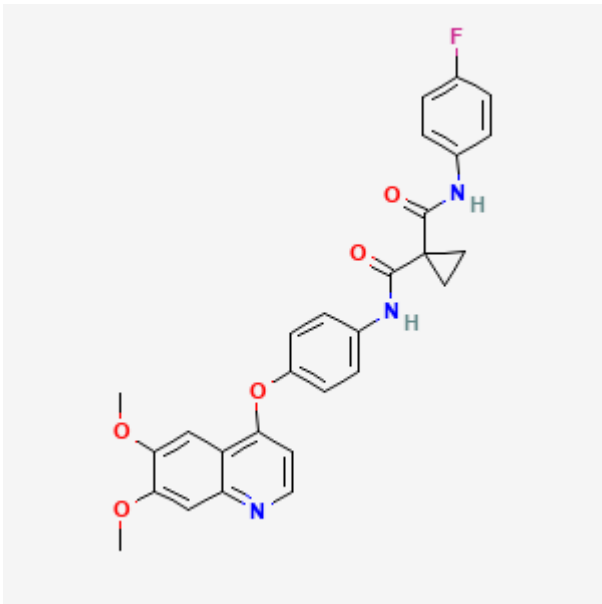

## Introduction

Cabozantinib, a potent multi-tyrosine kinase inhibitor, has become a cornerstone in the treatment of several advanced cancers. Its clinical efficacy is attributed to its ability to simultaneously inhibit key signaling pathways involved in tumor progression, angiogenesis, and metastasis, primarily targeting MET, VEGFR2, and RET. As with many small molecule inhibitors, the metabolism of cabozantinib in vivo leads to the formation of various metabolites. Understanding the structure-activity relationship (SAR) of these metabolites is crucial for a comprehensive understanding of the drug's overall pharmacological profile, including its efficacy and potential for off-target effects. This technical guide focuses on **desmethylocabozantinib**, a primary metabolite of cabozantinib, providing a detailed analysis of its structure, biological activity, and the experimental methodologies used for its characterization.

## Chemical Structure and Synthesis

**Desmethylocabozantinib**, also known as 7-demethyl cabozantinib, is the product of O-demethylation of the methoxy group at the 7-position of the quinoline ring of cabozantinib. This metabolic transformation is primarily mediated by the cytochrome P450 enzyme CYP3A4.

Structure of Cabozantinib and **Desmethylocabozantinib**:

| Compound               | Chemical Structure  |
|------------------------|---|
| Cabozantinib           | <br>[1]           |
| Desmethylocabozantinib |  alt text<br>[2] |

The synthesis of **desmethylocabozantinib** can be achieved through a multi-step process, often involving the protection and deprotection of functional groups to achieve the desired modification on the quinoline core.

## Structure-Activity Relationship: A Comparative Analysis

The primary structural difference between cabozantinib and **desmethylocabozantinib** is the substitution of a methoxy group with a hydroxyl group at the 7-position of the quinoline ring. This seemingly minor modification has a significant impact on the molecule's biological activity.

## Kinase Inhibition Profile

The defining characteristic of cabozantinib is its potent inhibition of multiple tyrosine kinases. In vitro studies have demonstrated that its major metabolites, including **desmethylocabozantinib**,

exhibit significantly reduced inhibitory activity against these key targets.

Table 1: Comparative Kinase Inhibition Data

| Target Kinase | Cabozantinib (IC50, nM) | Desmethylocabozantinib (Potency vs. Cabozantinib) |
|---------------|-------------------------|---|
| MET           | 1.3[3]                  | ≥10-fold lower[4]                                 |
| VEGFR2        | 0.035[3]                | ≥10-fold lower[4]                                 |
| RET           | 5.2[3]                  | ≥10-fold lower[4]                                 |
| KIT           | 4.6[3]                  | Not explicitly reported, but expected to be lower |
| AXL           | 7[3]                    | Not explicitly reported, but expected to be lower |
| FLT3          | 11.3[3]                 | Not explicitly reported, but expected to be lower |
| TIE2          | 14.3[3]                 | Not explicitly reported, but expected to be lower |

This reduction in potency suggests that the 7-methoxy group on the quinoline ring of cabozantinib is a critical contributor to its high-affinity binding to the ATP-binding pockets of these kinases. The hydroxyl group in **desmethylocabozantinib** may introduce unfavorable steric or electronic interactions, or it may alter the overall conformation of the molecule, leading to a weaker association with the kinase domain.

## Antiproliferative Activity

Consistent with its reduced kinase inhibitory activity, **desmethylocabozantinib** generally displays lower antiproliferative activity against cancer cell lines compared to the parent compound. However, the extent of this reduction can be cell-line dependent.

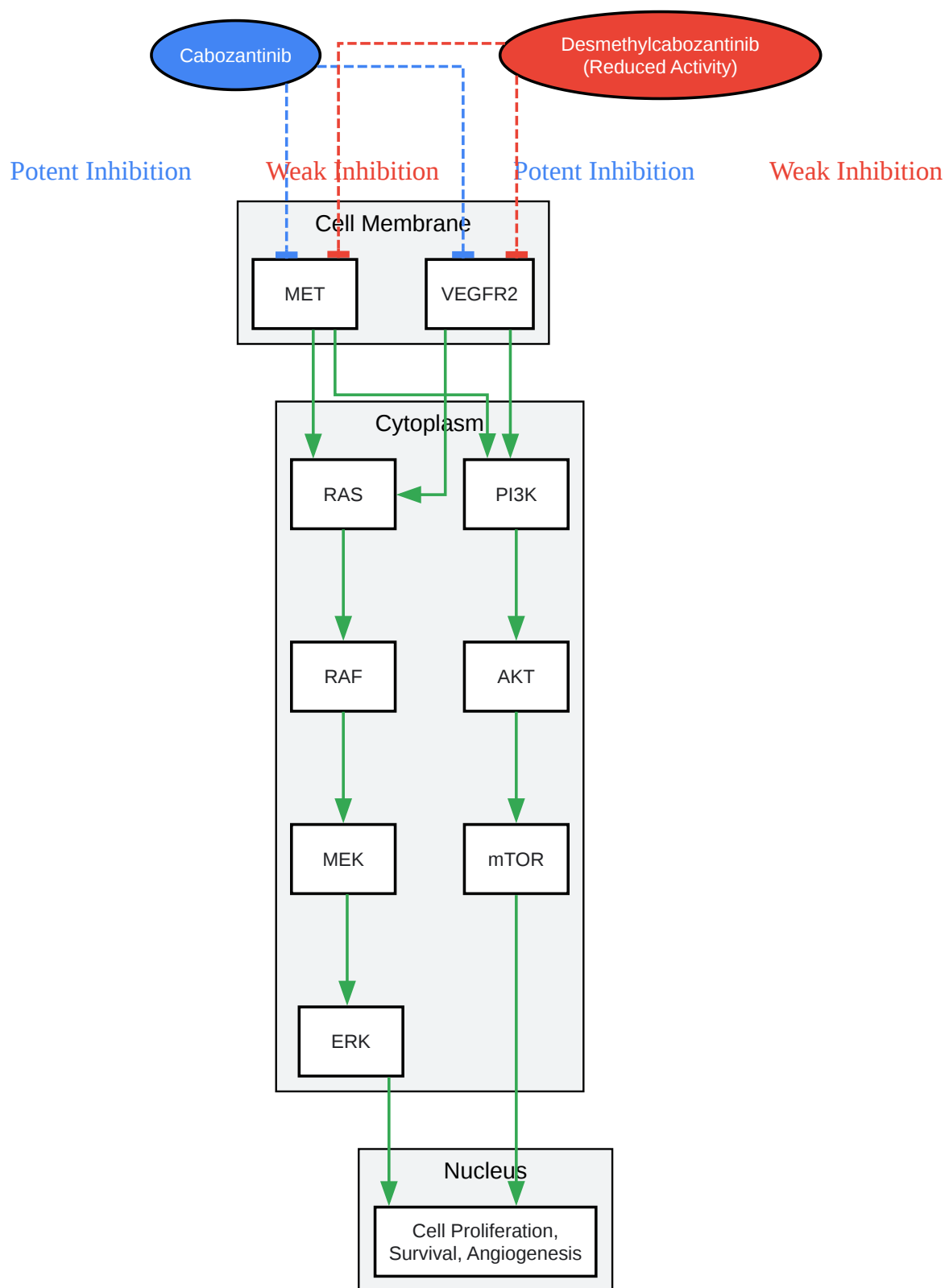
Table 2: Comparative Antiproliferative Activity (IC50, μM)

| Cell Line                 | Cancer Type | Cabozantinib  | Desmethylocabozantinib          |
|---------------------------|-------------|---|---------------------------------|
| Various Cancer Cell Lines | Multiple    | Data available from resources like the Genomics of Drug Sensitivity in Cancer database[5] | Limited publicly available data |

While specific IC50 values for a broad panel of cell lines are not readily available for **desmethylocabozantinib**, the general trend observed is a decrease in potency, further supporting the importance of the 7-methoxy group for the molecule's anticancer effects.

## Signaling Pathways

Cabozantinib exerts its therapeutic effects by disrupting key signaling pathways downstream of its target kinases. The reduced potency of **desmethylocabozantinib** translates to a diminished ability to modulate these pathways.



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Caption: Simplified signaling pathways inhibited by cabozantinib and **desmethylcabozantinib**.

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of **desmethylocabozantinib**'s structure-activity relationship.

### In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

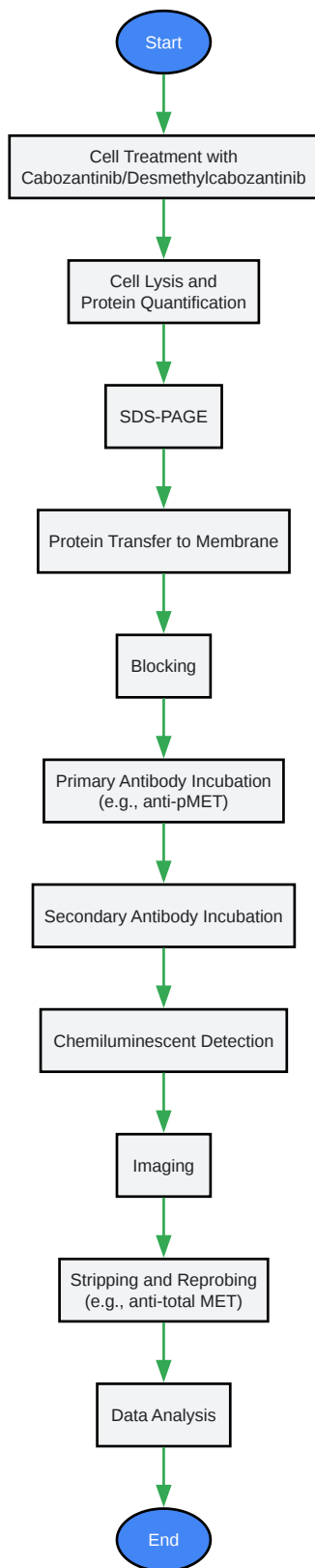
Materials:

- ADP-Glo™ Kinase Assay Kit (Promega)
- Recombinant human kinases (e.g., MET, VEGFR2)
- Substrate for each kinase (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- Test compounds (Cabozantinib and **Desmethylocabozantinib**) dissolved in DMSO
- 384-well white plates
- Luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of cabozantinib and **desmethylocabozantinib** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Kinase Reaction Setup:
  - Add kinase buffer to each well of a 384-well plate.

- Add the test compounds or DMSO (vehicle control) to the respective wells.
- Add the specific kinase to each well (except for the no-enzyme control).
- Incubate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
- Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Luminescence Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)





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- To cite this document: BenchChem. [Desmethylcabozantinib: A Deep Dive into its Structure-Activity Relationship]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15354558#desmethylcabozantinib-structure-activity-relationship]

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